molecular formula C8H18N2O2 B15288952 (E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium

(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium

Cat. No.: B15288952
M. Wt: 174.24 g/mol
InChI Key: QQRGPQCRNDOEIJ-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: TERT-NITROSOBUTANE DIMER is synthesized through a series of reactions starting from 2-methyl-2-nitrosopropane. The synthetic route involves the following steps :

    Oxidation of 2-methyl-2-nitrosopropane: The starting material is oxidized using oxygen or hydrogen peroxide.

    Formation of the intermediate: The reaction mixture is heated to form an intermediate compound.

    Dimerization: The intermediate compound undergoes dimerization to form TERT-NITROSOBUTANE DIMER.

Industrial Production Methods: The industrial production of TERT-NITROSOBUTANE DIMER follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: TERT-NITROSOBUTANE DIMER undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized products, while substitution reactions can yield a variety of substituted compounds .

Scientific Research Applications

TERT-NITROSOBUTANE DIMER has several scientific research applications, including :

    Chemistry: Used as a spin trapping reagent in electron spin resonance studies to detect and analyze unstable free radicals.

    Biology: Employed in studies involving radical trapping and detection.

    Medicine: Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of air-stable π-radicals and other industrial applications.

Mechanism of Action

The mechanism of action of TERT-NITROSOBUTANE DIMER involves its ability to trap unstable free radicals, forming stable paramagnetic nitroxide radicals. These radicals can be detected and analyzed using electron spin resonance spectroscopy. The compound’s unique structure, featuring a bent C-N=O linkage, allows it to effectively interact with and stabilize free radicals .

Comparison with Similar Compounds

Uniqueness: TERT-NITROSOBUTANE DIMER is unique due to its specific dimeric structure, which enhances its stability and effectiveness as a spin trapping reagent. Its ability to form stable paramagnetic nitroxide radicals makes it particularly valuable in electron spin resonance studies .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-tert-butyl-[tert-butyl(oxido)azaniumylidene]-oxidoazanium

InChI

InChI=1S/C8H18N2O2/c1-7(2,3)9(11)10(12)8(4,5)6/h1-6H3/b10-9+

InChI Key

QQRGPQCRNDOEIJ-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)/[N+](=[N+](/C(C)(C)C)\[O-])/[O-]

Canonical SMILES

CC(C)(C)[N+](=[N+](C(C)(C)C)[O-])[O-]

Origin of Product

United States

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